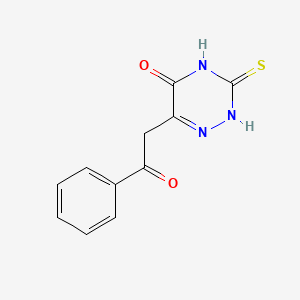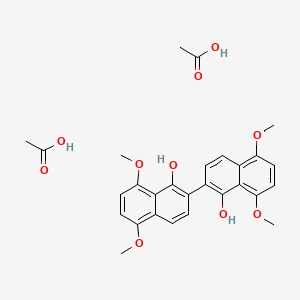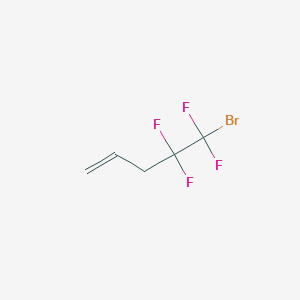![molecular formula C25H19NO B14379039 4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine CAS No. 87999-11-9](/img/structure/B14379039.png)
4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and functional group tolerance.
Another method involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds . The reaction conditions often include the use of THF (tetrahydrofuran) as a solvent and temperatures around room temperature to 120°C, depending on the specific reagents and desired products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or neurodegenerative processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine
- 4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine
- 4-(4-Fluorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
87999-11-9 |
|---|---|
Fórmula molecular |
C25H19NO |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-3-phenyl-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C25H19NO/c1-27-20-13-11-18(12-14-20)24-22-15-19-9-5-6-10-21(19)25(22)26-16-23(24)17-7-3-2-4-8-17/h2-14,16H,15H2,1H3 |
Clave InChI |
UTJSNIYDQDRXAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3CC4=CC=CC=C4C3=NC=C2C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
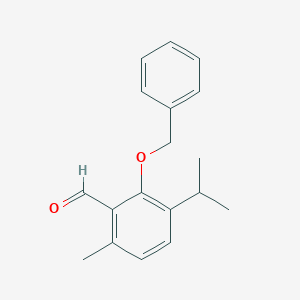
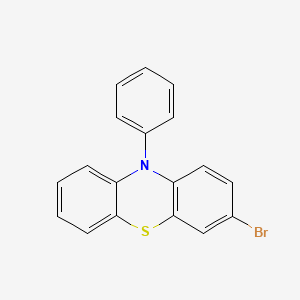

![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
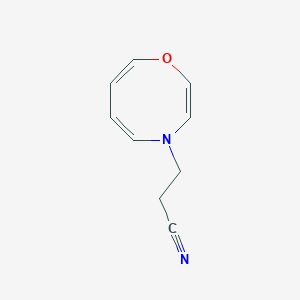
![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
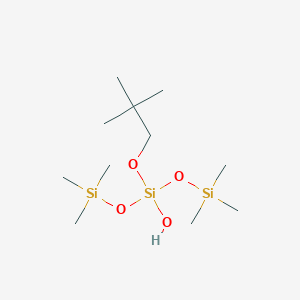
![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
